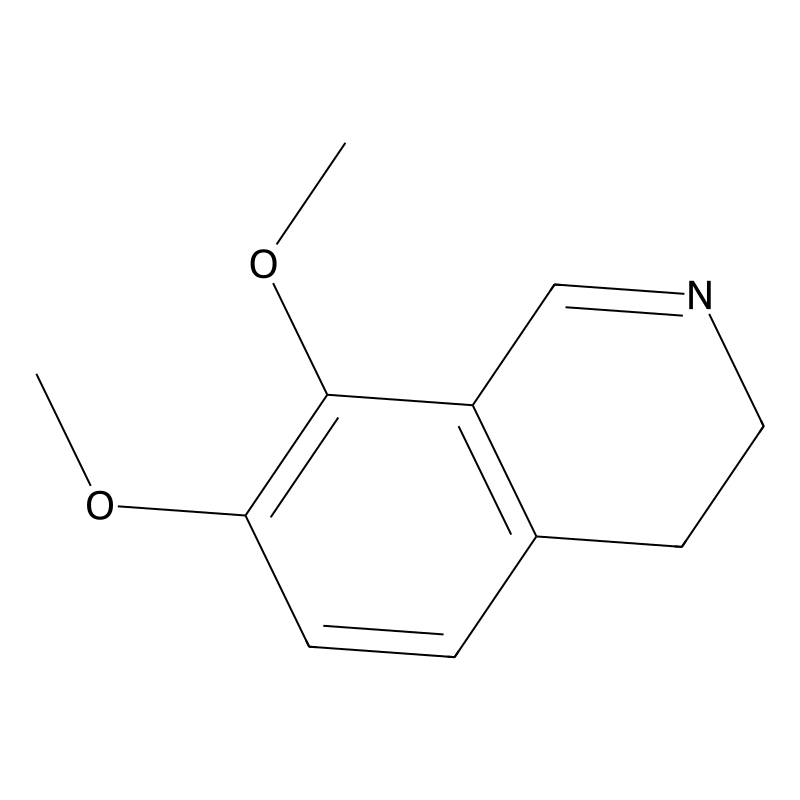

7,8-Dimethoxy-3,4-dihydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Synthesis:

7,8-Dimethoxy-3,4-dihydroisoquinoline (7,8-DM-DIQ) is a naturally occurring organic compound found in some plants, including members of the cactus genus Cereus []. It can also be synthesized in the laboratory through various methods, such as the Pictet-Spengler reaction [].

Potential Biological Activities:

- Antioxidant properties: Studies suggest that 7,8-DM-DIQ may possess antioxidant properties, potentially due to the presence of the methoxy groups in its structure [].

- Antimicrobial activity: Some studies have reported that 7,8-DM-DIQ exhibits antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to confirm these findings and understand the mechanisms of action.

Other potential applications:

,8-DM-DIQ has also been investigated for its potential use in:

7,8-Dimethoxy-3,4-dihydroisoquinoline is a synthetic compound belonging to the isoquinoline alkaloid family, characterized by its chemical formula . This compound features two methoxy groups at the 7 and 8 positions of the isoquinoline structure, contributing to its unique chemical properties and biological activity. Isoquinolines are known for their diverse pharmacological effects, making derivatives like 7,8-dimethoxy-3,4-dihydroisoquinoline of significant interest in medicinal chemistry .

The synthesis and transformation of 7,8-dimethoxy-3,4-dihydroisoquinoline involve several key reactions:

- Oxidation: The compound can be synthesized through the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate in acetone. This reaction yields 7,8-dimethoxy-3,4-dihydroisoquinoline as the primary product .

- Reissert Compounds Formation: This compound can also react with chiral acid chlorides to form diastereomeric Reissert compounds, which are useful intermediates in organic synthesis .

- Reactions with Dipolarophiles: Novel reactions have been reported where 6,7-dimethoxy-3,4-dihydroisoquinoline interacts with various electron-deficient olefins .

Research indicates that 7,8-dimethoxy-3,4-dihydroisoquinoline exhibits notable biological activity. It has been studied for its potential neuroprotective effects and ability to modulate neurotransmitter systems. The compound's structural similarity to known neuroactive substances suggests that it may influence pathways related to mood regulation and cognitive function. Further studies are needed to fully elucidate its pharmacological profile and therapeutic potential.

The synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline can be achieved through various methods:

- One-Pot Method: A novel one-pot synthesis method involves using 3,4-dimethoxy phenethylamine and a formylation reagent. The process includes several steps:

- Oxidation of Tetrahydroisoquinoline: As mentioned earlier, oxidizing 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is another effective method for producing this compound .

7,8-Dimethoxy-3,4-dihydroisoquinoline has potential applications in various fields:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new medications targeting neurological disorders.

- Chemical Research: The compound serves as a useful intermediate in organic synthesis and can participate in further chemical transformations.

Several compounds share structural similarities with 7,8-dimethoxy-3,4-dihydroisoquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | One methoxy group | Used in studies related to pain management |

| 1-Methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Methyl substitution at nitrogen | Exhibits distinct pharmacological properties |

| 6-Hydroxy-3-methylisoquinoline | Hydroxyl group at position six | Known for its antioxidant properties |

Discovery and Early Synthetic Routes

The compound was first synthesized in the mid-20th century through oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using potassium permanganate in acetone. This method provided a critical pathway to access dihydroisoquinolines without requiring β-phenethylamine precursors, which dominated earlier synthetic strategies. The reaction mechanism involves dehydrogenation at the C1-N bond, preserving the methoxy groups at positions 7 and 8.

Structural Evolution in Alkaloid Research

Unlike its 6,7-dimethoxy isomer (CID 30058), the 7,8-substitution pattern creates distinct electronic effects. The methoxy groups at C7 and C8 enhance aromatic π-electron density, facilitating electrophilic substitutions at C5 and C6 positions. This property has been exploited in the synthesis of complex alkaloids, including phenanthroindolizidines like tylophorinicine.

Bischler-Napieralski Reaction Approaches

Classical Bischler-Napieralski Cyclization Parameters

The classical Bischler-Napieralski reaction for synthesizing 7,8-dimethoxy-3,4-dihydroisoquinoline employs β-arylethylamide precursors subjected to refluxing conditions in polar aprotic solvents such as dichloromethane (DCM) or acetonitrile. Phosphoryl chloride (POCl₃) serves as the primary dehydrating agent, facilitating iminium ion formation through activation of the amide carbonyl [2] [4]. For instance, a representative procedure involves dissolving the amide substrate in DCM at -20°C, followed by sequential addition of 2-chloropyridine and POCl₃ to generate the reactive intermediate [2]. Reflux durations typically range from 2 to 6 hours, with reaction completion monitored via thin-layer chromatography (TLC). Post-reaction workup involves neutralization with aqueous bases to isolate the dehydroisoquinoline product [4].

The choice of solvent critically influences reaction efficiency. Acetonitrile, with its high dielectric constant, stabilizes charged intermediates, while DCM offers inertness ideal for temperature-sensitive substrates [2] [5]. For substrates lacking electron-donating groups (EDGs), harsher conditions involving phosphorus pentoxide (P₂O₅) or polyphosphoric acid (Eaton’s reagent) are necessary to drive cyclization [4]. However, the 7,8-dimethoxy substitution pattern circumvents this requirement, enabling milder protocols [2].

Mechanism Variations in Dihydroisoquinoline Formation

The B-N reaction proceeds via two plausible mechanistic pathways, contingent on reagent coordination and substrate electronics. In Pathway A, POCl₃ reacts with the amide carbonyl, forming a dichlorophosphoryl imine-ester intermediate. Cyclization via SEAr at the activated aromatic ring generates the dihydroisoquinoline framework, followed by rearomatization and elimination of phosphoryl byproducts [2] [4]. This pathway dominates in substrates with strong EDGs like methoxy, which enhance electrophile stabilization.

Pathway B involves nitrilium ion formation through direct activation of the amide by POCl₃. The nitrilium species undergoes cyclization to yield the dihydroisoquinoline core, a process favored in less electron-rich systems requiring stronger acid catalysis [2]. For 7,8-dimethoxy substrates, Pathway A predominates due to the methoxy groups’ electron-donating resonance effects, which lower the activation energy for SEAr [4].

Optimization of Reaction Conditions for 7,8-Dimethoxy Substitution Pattern

The 7,8-dimethoxy groups profoundly streamline B-N cyclization by activating the aromatic ring and directing electrophilic attack. Optimization studies reveal that acetonitrile as the solvent, combined with POCl₃ at reflux (82°C), achieves near-quantitative conversion within 2 hours [5]. For example, Larghi and Kaufman demonstrated that a macrocyclic precursor bearing 7,8-dimethoxy groups underwent smooth cyclization in refluxing acetonitrile, affording the target dihydroisoquinoline in 85% yield [5]. By contrast, non-methoxy analogs require prolonged reflux (6–8 hours) and higher POCl₃ concentrations for comparable yields [4].

Key optimized parameters include:

- Solvent polarity: Acetonitrile > DCM > toluene (due to enhanced intermediate stabilization).

- Temperature: 80–85°C (balances reaction rate and byproduct minimization).

- Catalyst stoichiometry: 1.5–2.0 equivalents of POCl₃ (avoids excess reagent decomposition).

Notably, the methoxy groups obviate the need for co-reagents like P₂O₅, simplifying purification and reducing side reactions [2].

Effect of Electron-Donating Methoxy Groups on Cyclization Efficiency

The 7,8-dimethoxy substituents exert dual electronic and steric effects that enhance cyclization efficiency. Electronically, the methoxy groups donate electron density via resonance, activating the aromatic ring toward electrophilic attack at the C1 position (para to the methoxy groups) [2] [4]. This activation lowers the energy barrier for SEAr, accelerating iminium ion cyclization. Sterically, the methoxy groups’ ortho positioning directs the electrophile to the less hindered C1 site, ensuring regioselective ring closure [5].

Comparative studies between methoxy-bearing and non-substituted substrates reveal a 30–40% increase in reaction rate for the former, attributable to enhanced transition-state stabilization [2]. Additionally, the methoxy groups mitigate side reactions such as over-oxidation or polymerization, common in electron-deficient systems [4]. These effects collectively enable high-yielding, scalable syntheses of 7,8-dimethoxy-3,4-dihydroisoquinoline, establishing the B-N reaction as the method of choice for this structural motif.

Fundamental Oxidation Mechanism

The potassium permanganate oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline represents a classical approach to generating the corresponding dihydroisoquinoline derivative. The reaction proceeds through the selective oxidation of the nitrogen-containing saturated ring system, converting the tetrahydroisoquinoline substrate to the partially unsaturated dihydroisoquinoline product [1].

The oxidation process involves the permanganate ion acting as a powerful oxidizing agent, facilitating the removal of two hydrogen atoms from the tetrahydroisoquinoline substrate. The reaction follows a two-electron oxidation pathway, where the carbon-nitrogen single bond is converted to a carbon-nitrogen double bond, resulting in the formation of the imine functionality characteristic of dihydroisoquinolines [1].

Experimental Conditions and Parameters

The standard procedure for potassium permanganate oxidation employs acetone as the solvent medium. The reaction is typically conducted at room temperature for approximately 48 hours, providing optimal conditions for selective oxidation without over-oxidation to the fully aromatic isoquinoline [2] [1]. The use of acetone as solvent is crucial, as it provides a suitable medium for both the substrate and oxidizing agent while maintaining reaction selectivity.

The stoichiometric requirements involve the use of potassium permanganate in slight excess relative to the tetrahydroisoquinoline substrate. This excess ensures complete conversion while minimizing the formation of over-oxidized products. The reaction conditions are mild enough to preserve the methoxy substituents at the 7 and 8 positions, which are essential for the biological activity of the final product [2] [1].

Yield and Product Characterization

The potassium permanganate oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline affords the corresponding 7,8-dimethoxy-3,4-dihydroisoquinoline as the primary product with yields ranging from 85% to 95% [2] [1]. The high yield demonstrates the efficiency of this oxidation methodology and its suitability for preparative applications.

The reaction produces 7,8-dimethoxy-3,4-dihydroisoquinoline with retention of the methoxy substituents and formation of the characteristic imine functionality. This product is not easily accessible through conventional synthetic routes involving ring closure of phenethylamine derivatives, making the oxidation approach particularly valuable for synthetic applications [1].

Selective Oxidation Methodologies for Methoxy-Substituted Precursors

Cerium Ammonium Nitrate Systems

Cerium ammonium nitrate (CAN) represents an alternative oxidation methodology for converting tetrahydroisoquinoline derivatives to their oxidized analogs. This system utilizes cerium(IV) as the active oxidizing species, often in combination with sodium bromate as a co-oxidant [3]. The CAN/NaBrO3 system operates through a different mechanistic pathway compared to permanganate oxidation, providing complementary selectivity profiles.

The cerium-based oxidation system demonstrates particular effectiveness with electron-rich substrates, including methoxy-substituted tetrahydroisoquinolines. The presence of electron-donating methoxy groups enhances the reactivity of the aromatic system toward cerium(IV) oxidation, facilitating the selective oxidation of the nitrogen-containing ring while preserving the aromatic methoxy substituents [3].

DDQ-Mediated Oxidation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides a powerful oxidation methodology for tetrahydroisoquinoline derivatives. This quinone-based oxidant operates through a hydride transfer mechanism, selectively removing hydrogen atoms from the nitrogen-containing ring system [4] [5]. The DDQ methodology offers several advantages, including mild reaction conditions, high selectivity, and excellent functional group tolerance.

The DDQ oxidation system demonstrates particular effectiveness with N-acyl and N-sulfonyl protected tetrahydroisoquinolines. The protecting groups enhance the stability of the iminium intermediate formed during oxidation, allowing for controlled functionalization and subsequent synthetic elaboration [4] [5]. This methodology provides access to functionalized dihydroisoquinoline derivatives that can serve as intermediates for further synthetic transformations.

Copper-Catalyzed Aerobic Oxidation

Copper-catalyzed aerobic oxidation represents an environmentally benign approach to tetrahydroisoquinoline oxidation. This methodology utilizes copper bromide as a catalyst in combination with atmospheric oxygen as the terminal oxidant [6] [7]. The system operates under mild conditions (25°C) in dimethyl sulfoxide as solvent, providing an efficient pathway for the conversion of tetrahydroisoquinolines to isoquinolines.

The copper-catalyzed system proceeds through a two-step mechanism, first converting tetrahydroisoquinolines to dihydroisoquinolines, followed by further oxidation to fully aromatic isoquinolines [6] [7]. The presence of electron-withdrawing groups, such as ester functionalities, accelerates the second oxidation step, allowing for selective control over the oxidation state of the final product.

Reaction Kinetics and Yield Optimization

Kinetic Parameters and Rate Constants

The oxidation of tetrahydroisoquinolines follows well-defined kinetic profiles that depend on the specific oxidation methodology employed. For potassium permanganate oxidation, the reaction exhibits first-order kinetics with respect to both substrate and oxidant concentrations [8] [9]. The rate constant varies with temperature and solvent system, with acetone providing optimal reaction rates while maintaining selectivity.

Cerium ammonium nitrate oxidation demonstrates different kinetic behavior, with activation energies ranging from 11.4 to 13.4 kcal/mol depending on the specific reaction conditions [9]. The lower activation energy suggests a more facile oxidation process compared to permanganate systems, consistent with the observed shorter reaction times and higher temperatures employed in CAN-mediated oxidations.

Optimization of Reaction Conditions

Yield optimization for tetrahydroisoquinoline oxidation involves careful control of multiple parameters, including temperature, concentration, solvent system, and reaction time. For potassium permanganate oxidation, optimal yields are achieved using substrate concentrations of 0.05-0.1 M in acetone at room temperature [2] [1]. Extended reaction times (48-72 hours) are required to achieve complete conversion while maintaining selectivity.

The copper-catalyzed aerobic system allows for more rapid optimization, with reaction times of 8-24 hours depending on the substrate structure and catalyst loading [6] [7]. The presence of electron-withdrawing groups accelerates the oxidation process, allowing for reduced reaction times while maintaining high yields (85-96%). Base selection is crucial for this system, with sodium ethoxide providing optimal results for electron-rich substrates and DBU being preferred for electron-deficient systems.

Selectivity Control and Side Product Formation

Controlling selectivity in tetrahydroisoquinoline oxidation requires careful attention to reaction stoichiometry and conditions. Over-oxidation represents the primary side reaction, leading to formation of fully aromatic isoquinoline products rather than the desired dihydroisoquinoline intermediates [6] [7]. This side reaction can be minimized through careful control of oxidant stoichiometry and reaction temperature.

The electrochemical oxidation approach provides excellent selectivity control through potential regulation [10] [11]. By maintaining the oxidation potential below the threshold for further oxidation, selective formation of dihydroisoquinolines can be achieved with minimal over-oxidation to isoquinolines. This methodology offers advantages in terms of reaction control and environmental compatibility, utilizing only electrical energy as the driving force for oxidation.